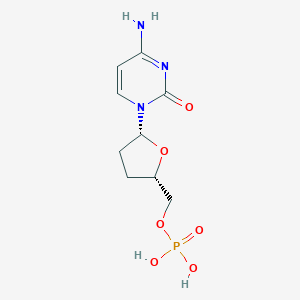

2',3'-Dideoxycytidine-5'-monophosphate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJMXAZJKUGYGW-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908787 | |

| Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104086-76-2 | |

| Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104086-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Cytidine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′,3′-Dideoxycytidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CYTIDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9M2W80KR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2',3'-Dideoxycytidine-5'-monophosphate (ddCMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2',3'-Dideoxycytidine-5'-monophosphate (ddCMP), a key intermediate in the metabolic activation of the antiretroviral nucleoside analog 2',3'-dideoxycytidine (ddC). This document details the intracellular metabolic pathway, the molecular basis of its antiviral activity through DNA chain termination, and its associated toxicities, particularly mitochondrial dysfunction. Quantitative kinetic data for the relevant enzymatic reactions and inhibition of DNA polymerases are presented in tabular format. Furthermore, detailed experimental protocols for key assays and illustrative diagrams of the metabolic and mechanistic pathways are provided to support further research and drug development efforts in this area.

Introduction

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been used in the treatment of human immunodeficiency virus (HIV) infection. Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate metabolite, 2',3'-dideoxycytidine-5'-triphosphate (ddCTP). This compound (ddCMP) is the initial product of this activation pathway and plays a crucial role in the overall pharmacological profile of ddC. Understanding the intricacies of ddCMP's formation, subsequent metabolism, and the ultimate mechanism of action of its triphosphate form is essential for the development of more effective and less toxic antiviral agents.

Intracellular Metabolism and Activation Pathway

The conversion of ddC to its active triphosphate form is a three-step phosphorylation process catalyzed by host cell kinases.

-

ddC to ddCMP: The initial and rate-limiting step is the phosphorylation of ddC to ddCMP, which is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) .[1]

-

ddCMP to ddCDP: Subsequently, ddCMP is phosphorylated to 2',3'-dideoxycytidine-5'-diphosphate (ddCDP) by UMP/CMP kinase .[1]

-

ddCDP to ddCTP: The final phosphorylation step to the active 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) is carried out by nucleoside diphosphate kinases.

This metabolic activation is a prerequisite for the antiviral activity of ddC.

Core Mechanism of Action: DNA Chain Termination

The primary mechanism of action of the active metabolite, ddCTP, is the termination of nascent DNA chain elongation during reverse transcription (in the case of retroviruses) or cellular DNA synthesis.[1] This is due to the absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety.

When a DNA polymerase incorporates ddCTP into a growing DNA strand, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP). This results in the premature termination of DNA synthesis.[1] ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP).

Quantitative Data

Enzyme Kinetics of ddC Metabolism

The efficiency of the intracellular phosphorylation of ddC is a critical determinant of its antiviral potency.

Table 1: Kinetic Parameters for Deoxycytidine Kinase (dCK)

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| ddC | Human cytoplasmic dCK | 180 ± 30 | - | --INVALID-LINK-- |

| ddC | Human mitochondrial dCK | 120 ± 20 | - | --INVALID-LINK-- |

| ddC | U937 cells | 80 ± 7 | 12 ± 1.1 | --INVALID-LINK-- |

| ddC | U937-R (ddC-resistant) | 140 ± 9 | 7.8 ± 0.5 | --INVALID-LINK-- |

Table 2: Relative Phosphorylation Efficiency by Human UMP/CMP Kinase

| Substrate | Relative Efficiency (Vmax/Km) | Reference |

|---|---|---|

| arabinofuranosyl-CMP | > dCMP | --INVALID-LINK-- |

| dCMP | > β-L-2',3'-dideoxy-3'-thia-CMP | --INVALID-LINK-- |

| β-D-2',3'-dideoxy-CMP | < Gemcitabine monophosphate | --INVALID-LINK-- |

Note: UMP and CMP are far better substrates for UMP/CMP kinase than dCMP and its analogs.[2]

Inhibition of DNA Polymerases by ddCTP

The active metabolite, ddCTP, exhibits differential inhibitory activity against various DNA polymerases.

Table 3: Inhibition Constants (Ki) for ddCTP against DNA Polymerases

| DNA Polymerase | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|

| DNA Polymerase α | 110 ± 40 | Competitive with dCTP | --INVALID-LINK-- |

| DNA Polymerase β | 2.6 ± 0.3 | Competitive with dCTP | --INVALID-LINK-- |

| DNA Polymerase γ (mitochondrial) | 0.016 ± 0.008 | Competitive with dCTP | --INVALID-LINK-- |

The significantly lower Ki value for DNA polymerase γ highlights the molecular basis for the mitochondrial toxicity associated with ddC therapy.

Mitochondrial Toxicity

A major dose-limiting toxicity of ddC is a painful peripheral neuropathy, which is attributed to mitochondrial dysfunction.[3] The high sensitivity of mitochondrial DNA polymerase γ to inhibition by ddCTP leads to the depletion of mitochondrial DNA (mtDNA).[3][4] This, in turn, impairs the synthesis of essential components of the electron transport chain, leading to a decline in oxidative phosphorylation and cellular energy production.

Experimental Protocols

Deoxycytidine Kinase (dCK) Activity Assay

This protocol is adapted from commercially available kits and published methods.[5][6][7]

Principle: The assay measures the consumption of ATP during the phosphorylation of a dCK substrate (e.g., ddC or a surrogate like deoxyinosine). The remaining ATP is quantified using a luciferase-based reaction that produces a luminescent signal inversely proportional to dCK activity.

Materials:

-

Purified dCK or cell lysate containing dCK

-

ddC or other dCK substrate

-

ATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound (e.g., ddC) in the reaction buffer.

-

In a 96-well plate, add the dCK enzyme to each well.

-

Add the test compound dilutions to the respective wells.

-

Initiate the reaction by adding a fixed concentration of ATP to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of dCK activity relative to a no-inhibitor control.

DNA Polymerase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of DNA polymerase activity by ddCTP.

Principle: The assay measures the incorporation of a radiolabeled or fluorescently labeled dNTP into a synthetic DNA template-primer in the presence and absence of the inhibitor (ddCTP).

Materials:

-

Purified DNA polymerase (e.g., DNA polymerase γ)

-

Synthetic template-primer DNA (e.g., poly(dA)-oligo(dT))

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

dATP, dGTP, dCTP, TTP

-

[α-³²P]dCTP or a fluorescently labeled dCTP

-

ddCTP

-

Stop solution (e.g., EDTA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the template-primer, reaction buffer, and all dNTPs except the one that will be labeled.

-

Add the DNA polymerase to the reaction mixture.

-

Add varying concentrations of ddCTP to the reaction tubes.

-

Initiate the reaction by adding the labeled dNTP.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated nucleotides.

-

Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Determine the IC₅₀ or Kᵢ value for ddCTP.

Quantification of Mitochondrial DNA (mtDNA) Depletion

This protocol is based on quantitative PCR (qPCR) methods.[1][8]

Principle: The relative amount of mtDNA to nuclear DNA (nDNA) is quantified by qPCR using specific primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) that exists in a single copy.

Materials:

-

Total DNA extracted from cells treated with ddC or control.

-

Primers for a mitochondrial gene.

-

Primers for a nuclear gene.

-

qPCR master mix (containing SYBR Green or a probe).

-

qPCR instrument.

Procedure:

-

Treat cells with the desired concentrations of ddC for various time points.

-

Extract total genomic DNA from the treated and control cells.

-

Perform qPCR in separate reactions for the mitochondrial and nuclear genes using the extracted DNA as a template.

-

Determine the cycle threshold (Ct) values for both genes in each sample.

-

Calculate the relative amount of mtDNA using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.

-

Express the results as a percentage of mtDNA content compared to the untreated control.

Conclusion

This compound is a pivotal molecule in the bioactivation of the anti-HIV drug ddC. Its formation by deoxycytidine kinase is the rate-limiting step in a pathway that leads to the production of the active chain-terminating metabolite, ddCTP. While essential for the drug's antiviral effect, the potent inhibition of mitochondrial DNA polymerase γ by ddCTP underscores the mechanism behind the significant dose-limiting toxicity of peripheral neuropathy. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the pharmacology of ddC and to design novel nucleoside analogs with improved therapeutic indices. A deeper understanding of the enzymatic kinetics and cellular consequences of ddCMP and its metabolites will be instrumental in the development of safer and more effective antiviral therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for Depletion of Mitochondria DNA in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 7. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 8. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Sanger Sequencing: A Technical Guide to the Role of ddCMP

For Immediate Release

[City, State] – [Date] – In the landscape of genomic research and drug development, the precision of DNA sequencing is paramount. The Sanger sequencing method, for decades the gold standard, hinges on a critical component: the dideoxynucleotide. This in-depth guide elucidates the pivotal role of a specific dideoxynucleotide, 2',3'-dideoxycytidine monophosphate (ddCMP), and its triphosphate counterpart (ddCTP), in the chain-termination sequencing technique that revolutionized molecular biology. This document serves as a technical resource for researchers, scientists, and professionals in the drug development sector, providing a granular understanding of the mechanism, application, and procedural details of ddCMP's function in Sanger sequencing.

The Mechanism of Chain Termination

Sanger sequencing, also known as the chain-termination method, is a technique for determining the nucleotide sequence of a DNA molecule.[1][2][3] The process leverages the enzymatic synthesis of a DNA strand complementary to the template of interest. The core principle lies in the controlled interruption of this synthesis by incorporating modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[2][3][4]

Unlike their natural counterparts, deoxynucleoside triphosphates (dNTPs), which possess a hydroxyl (-OH) group at the 3' position of the deoxyribose sugar, ddNTPs lack this 3'-OH group.[2][4][5] This structural difference is the linchpin of the Sanger method. The 3'-OH group is essential for the formation of a phosphodiester bond with the 5'-phosphate group of the incoming nucleotide, thereby enabling the extension of the DNA chain.[2][4] When a ddNTP is incorporated into the growing DNA strand, the absence of the 3'-OH group renders further elongation impossible, leading to the termination of the DNA chain.[4][5]

Specifically, in the context of identifying cytosine bases in a sequence, 2',3'-dideoxycytidine triphosphate (ddCTP) is utilized. It is crucial to distinguish between the monophosphate (ddCMP) and triphosphate (ddCTP) forms. For incorporation into the nascent DNA strand by DNA polymerase, the nucleotide must be in its triphosphate form (ddCTP) to provide the necessary energy for the formation of the phosphodiester bond. Dideoxycytidine monophosphate (ddCMP) itself cannot be incorporated into the growing DNA chain because it lacks the requisite triphosphate group and is therefore considered inert in the polymerization reaction.[6] Once ddCTP is incorporated opposite a guanine (G) base on the template strand, the chain is terminated.

Quantitative Data in Sanger Sequencing

The success of Sanger sequencing relies on a carefully controlled ratio of dNTPs to ddNTPs. This ratio is critical for generating a comprehensive set of DNA fragments of varying lengths, each ending with a specific ddNTP. An optimal balance ensures that chain termination occurs at every possible position along the template strand, allowing for the full sequence to be determined.

While the precise concentrations can vary depending on the specific protocol and reagents used, a general principle is to have a significantly higher concentration of dNTPs compared to ddNTPs. This ensures that chain elongation proceeds for a sufficient length to generate a range of fragment sizes.

| Component | Typical Concentration Range | Purpose |

| deoxynucleotide triphosphates (dNTPs) | 200 - 500 µM each | Serve as the building blocks for the new DNA strand, allowing for chain elongation. |

| dideoxynucleotide triphosphates (ddNTPs) | 0.1 - 2 µM each | Act as chain terminators, randomly incorporated to generate fragments of different lengths. |

| dNTP:ddNTP Ratio | Approximately 100:1 to 500:1 | Controls the frequency of chain termination events, ensuring a distribution of fragment lengths.[4] |

Note: These concentrations are illustrative and may need to be optimized for specific experimental conditions.

Experimental Protocol: Cycle Sequencing

Modern Sanger sequencing is typically performed using a method called cycle sequencing, which utilizes a thermostable DNA polymerase and thermal cycling to generate sequencing fragments.

1. Reaction Mixture Preparation:

A master mix is prepared containing the following components per reaction:

| Reagent | Example Volume/Concentration |

| Purified DNA Template (PCR product or plasmid) | 100-500 ng |

| Sequencing Primer | 3.2 pmol |

| Sequencing Reaction Buffer | 2 µL |

| BigDye™ Terminator v3.1 Ready Reaction Mix | 1 µL |

| Nuclease-free Water | to a final volume of 10 µL |

The BigDye™ Terminator mix contains the thermostable DNA polymerase, dNTPs, and fluorescently labeled ddNTPs (including ddCTP).

2. Thermal Cycling Program:

The reaction mixture is subjected to the following thermal cycling conditions:

| Step | Temperature | Time | Number of Cycles |

| Initial Denaturation | 96°C | 1 min | 1 |

| Denaturation | 96°C | 10 sec | 25-30 |

| Annealing | 50°C | 5 sec | 25-30 |

| Extension | 60°C | 4 min | 25-30 |

| Final Hold | 4°C | ∞ | 1 |

3. Post-Reaction Cleanup:

Following cycle sequencing, unincorporated dye terminators and salts must be removed. This is typically achieved through ethanol/EDTA precipitation or the use of spin columns.

4. Capillary Electrophoresis and Data Analysis:

The purified sequencing fragments are separated by size via capillary electrophoresis. A laser excites the fluorescent dye attached to each ddNTP, and a detector records the emitted wavelength. The sequence is then read by a computer that interprets the sequence of colors as the nucleotide sequence.

Visualizing the Process

To further clarify the central role of ddCTP in Sanger sequencing, the following diagrams illustrate the key molecular interactions and the overall experimental workflow.

Figure 1: Molecular mechanism of chain elongation versus termination. The presence of a 3'-OH group on dCTP allows for the addition of the next nucleotide, while the absence of the 3'-OH group on ddCTP halts further synthesis.

Figure 2: The Sanger sequencing workflow, from reaction setup through to sequence analysis, highlighting the stage where ddNTPs are incorporated.

References

- 1. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ucdenver.edu [ucdenver.edu]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. brainly.com [brainly.com]

- 6. letstalkacademy.com [letstalkacademy.com]

An In-depth Technical Guide to 2',3'-Dideoxycytidine Monophosphate (ddCMP) in Virology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside analogue reverse transcriptase inhibitor that has played a significant role in the history of antiretroviral therapy. Its efficacy in inhibiting viral replication, particularly that of the Human Immunodeficiency Virus (HIV), is contingent upon its intracellular conversion to the active triphosphate metabolite, 2',3'-dideoxycytidine triphosphate (ddCTP). A critical intermediate in this bioactivation pathway is 2',3'-dideoxycytidine monophosphate (ddCMP). This technical guide provides a comprehensive overview of ddCMP's role in virology research, focusing on its enzymatic synthesis, downstream conversion, and the analytical methods used for its quantification. Understanding the kinetics and metabolism of ddCMP is crucial for optimizing the therapeutic efficacy and mitigating the toxicity of its parent compound, zalcitabine.

The Phosphorylation Cascade of Zalcitabine

Zalcitabine, a derivative of the naturally existing deoxycytidine, enters target cells such as T-lymphocytes through both carrier-mediated and non-carrier-mediated mechanisms.[1][2] To exert its antiviral effect, it must undergo a three-step intracellular phosphorylation process to become the active ddCTP.[3][4][5] This metabolic activation is carried out by host cellular kinases.

The initial and rate-limiting step is the conversion of zalcitabine to ddCMP.[1] This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK).[1][3] Subsequently, ddCMP is phosphorylated to its diphosphate form, 2',3'-dideoxycytidine diphosphate (ddCDP), by the enzyme UMP/CMP kinase.[6] Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active antiviral agent, ddCTP.[1]

Figure 1: Phosphorylation cascade of zalcitabine (ddC) to its active triphosphate form (ddCTP).

Enzyme Kinetics of ddCMP Metabolism

The efficiency of the phosphorylation cascade is a key determinant of both the antiviral potency and the potential for cellular toxicity of zalcitabine. The kinetic parameters of the enzymes involved, particularly for the formation and subsequent phosphorylation of ddCMP, are therefore of significant interest.

Deoxycytidine Kinase (dCK)

The initial phosphorylation of zalcitabine to ddCMP by dCK is considered an inefficient step due to a low affinity of the enzyme for ddC.[1] This can limit the overall production of the active ddCTP.

UMP/CMP Kinase

Once formed, ddCMP serves as a substrate for UMP/CMP kinase to be converted to ddCDP. Studies have shown that human UMP/CMP kinase can phosphorylate a variety of deoxycytidine analogue monophosphates.[6] However, ddCMP (referred to as β-D-2',3'-dideoxy-CMP in some studies) is a relatively poor substrate for this enzyme compared to the natural substrate dCMP and other analogues like arabinofuranosyl-CMP.[6] One study reported the relative efficiency of phosphorylation by human UMP/CMP kinase for various deoxycytidine analogue monophosphates.[6] While specific Km and Vmax values for ddCMP are not consistently reported across the literature, it is evident that this step can also be a bottleneck in the activation pathway. For the recombinant human UMP/CMP kinase, the Km values for dCMP have been reported to be in the range of 404–1600 µM, which is significantly higher than the physiological concentration of dCMP (around 0.3 µM).[7]

| Substrate | Enzyme | Km (µM) | Vmax (µmol/mg/min) | Relative Efficiency (Vmax/Km) |

| dCMP | Human UMP/CMP Kinase | 404 - 1600 | 2.5 - 216 s⁻¹ (kcat) | - |

| dFdC monophosphate | Human UMP/CMP Kinase | 450 - 581 | 3.6 - 31 | - |

| L-OddC monophosphate | Human UMP/CMP Kinase | 1037 | 0.63 | - |

Table 1: Kinetic Parameters of Human UMP/CMP Kinase for dCMP and Analogue Monophosphates. [7] Note: Data for ddCMP is not explicitly available in this format, but its lower relative efficiency compared to dCMP is documented.[6]

Intracellular Concentrations of ddCMP and its Metabolites

The intracellular concentrations of zalcitabine's phosphorylated metabolites are crucial for its antiviral activity. However, the levels of the triphosphate form, ddCTP, are generally found to be low in cells.[3] This is likely a consequence of the inefficient phosphorylation steps, particularly the initial conversion to ddCMP.[1] While specific concentrations of ddCMP are not widely reported, it is understood to exist as a transient intermediate in the metabolic pathway. The overall conversion of zalcitabine to its triphosphate form can range from 2% to 40%, depending on the cell line.[2]

Experimental Protocols for ddCMP Quantification

The accurate measurement of intracellular ddCMP and other phosphorylated metabolites of zalcitabine is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation

A critical step in the quantification of intracellular nucleotides is the extraction from the cellular matrix and the separation of mono-, di-, and triphosphate forms. A common approach involves:

-

Cell Lysis: Cells are lysed, often using a cold methanol solution, to halt enzymatic activity and release intracellular contents.

-

Extraction: The phosphorylated metabolites are extracted from the cell lysate.

-

Separation: Solid-phase extraction (SPE) with a strong anion exchange (SAX) column can be used to separate the mono-, di-, and triphosphate fractions.

HPLC and LC-MS/MS Analysis

Due to their high polarity, phosphorylated nucleosides are challenging to retain on standard reverse-phase HPLC columns. Therefore, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC):

-

Ion-pair reversed-phase HPLC: This technique involves adding an ion-pairing reagent to the mobile phase to increase the retention of the negatively charged phosphate groups on a C18 column.

-

Anion-exchange HPLC: This method separates molecules based on their net negative charge, which is effective for separating mono-, di-, and triphosphates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of ddCMP.

-

Chromatography: Similar to HPLC, ion-pair reversed-phase or anion-exchange chromatography is used for separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of ddCMP) and a specific product ion generated by its fragmentation, providing a high degree of specificity.

Figure 2: Generalized workflow for the quantification of intracellular ddCMP.

Role of ddCMP in Virology Research

As an essential intermediate, the study of ddCMP provides insights into several key areas of virology and drug development:

-

Mechanism of Action: Understanding the formation and fate of ddCMP is fundamental to elucidating the complete mechanism of action of zalcitabine. The efficiency of its formation directly impacts the amount of the active ddCTP available to inhibit viral reverse transcriptase.

-

Drug Metabolism and Pharmacokinetics: Quantifying intracellular ddCMP levels helps in understanding the metabolic pathway and the factors that can influence it, such as drug-drug interactions. For instance, other nucleoside analogues can compete for the same phosphorylating enzymes, affecting the activation of zalcitabine.

-

Toxicity: The off-target effects of zalcitabine, particularly its mitochondrial toxicity leading to peripheral neuropathy, are a significant concern.[5] This toxicity is attributed to the inhibition of mitochondrial DNA polymerase gamma by ddCTP.[8] Studying the entire phosphorylation pathway, including ddCMP levels, can provide a more complete picture of the metabolic processes leading to the formation of the toxic metabolite.

-

Drug Resistance: Although resistance to zalcitabine is less common than with other nucleoside reverse transcriptase inhibitors, understanding how viral mutations might affect the intracellular metabolism of the drug, including the phosphorylation steps, is important.[5]

Signaling Pathways and Cellular Effects

The primary signaling pathway relevant to ddCMP is the pyrimidine salvage pathway, which is co-opted for the activation of zalcitabine. The enzymes of this pathway, dCK and UMP/CMP kinase, are key players. The introduction of zalcitabine and the subsequent formation of its phosphorylated metabolites can potentially perturb the endogenous pools of deoxynucleotides. An imbalance in deoxynucleoside triphosphate (dNTP) pools can have significant cellular consequences, including effects on DNA replication and repair.[9]

The accumulation of ddCTP, the final product of the pathway initiated by ddCMP formation, has two major downstream effects:

-

Inhibition of Viral Reverse Transcriptase: ddCTP competitively inhibits the viral reverse transcriptase and acts as a chain terminator when incorporated into the growing viral DNA chain, due to the absence of a 3'-hydroxyl group.[3][4][5]

-

Inhibition of Mitochondrial DNA Polymerase Gamma: ddCTP also inhibits the human mitochondrial DNA polymerase gamma, leading to depletion of mitochondrial DNA and mitochondrial dysfunction.[8] This is the molecular basis for the dose-limiting toxicity of zalcitabine, most notably peripheral neuropathy.[5]

Conclusion

2',3'-dideoxycytidine monophosphate is a pivotal, albeit transient, intermediate in the intracellular activation of the antiretroviral drug zalcitabine. While not the active antiviral agent itself, the efficiency of its formation and subsequent phosphorylation dictates the therapeutic efficacy and toxic potential of its parent compound. A thorough understanding of the enzymology, kinetics, and analytical quantification of ddCMP is therefore indispensable for researchers and drug development professionals in the field of virology. Future research focusing on the precise quantification of intracellular ddCMP and a more detailed characterization of the kinetic parameters of the enzymes involved will further enhance our ability to design and utilize nucleoside analogues with improved therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. Dideoxycytidine | C9H13N3O3 | CID 24066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zalcitabine - Wikipedia [en.wikipedia.org]

- 6. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Role of ddCMP as a Critical Intermediate in the Bioactivation of Zalcitabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalcitabine (2',3'-dideoxycytidine, ddC), a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP), to exert its anti-HIV activity. This technical guide provides an in-depth examination of the enzymatic cascade responsible for this bioactivation, with a particular focus on the formation of 2',3'-dideoxycytidine monophosphate (ddCMP) as a key intermediate. This initial phosphorylation step, catalyzed by deoxycytidine kinase (dCK), is a critical determinant of the overall efficiency of zalcitabine's conversion to its active metabolite. This document details the kinetic parameters of the enzymes involved, provides comprehensive experimental protocols for studying this pathway, and presents visual representations of the metabolic and experimental workflows.

Introduction

Zalcitabine is an analog of the natural nucleoside 2'-deoxycytidine.[1] Its therapeutic efficacy hinges on its intracellular conversion to ddCTP, which acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase.[2] This activation is a three-step phosphorylation process mediated by host cellular kinases. The first and often rate-limiting step is the conversion of zalcitabine to ddCMP, a reaction catalyzed by deoxycytidine kinase (dCK).[3] Subsequent phosphorylations to 2',3'-dideoxycytidine diphosphate (ddCDP) and the active ddCTP are carried out by UMP/CMP kinase and nucleoside diphosphate kinase (NDPK), respectively. Understanding the kinetics and experimental methodologies associated with this pathway is crucial for optimizing antiretroviral therapies and developing novel nucleoside analogs.

The Phosphorylation Cascade of Zalcitabine

The intracellular activation of zalcitabine to ddCTP follows a sequential three-step phosphorylation pathway.

Data Presentation: Enzyme Kinetics

The efficiency of each phosphorylation step is determined by the kinetic parameters of the respective enzymes. The following table summarizes the available quantitative data for the enzymes involved in zalcitabine activation.

| Enzyme | Substrate | Km (µM) | Vmax (relative) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Deoxycytidine Kinase (dCK) | Zalcitabine (ddC) | ~2.9 | - | - | - | [2] |

| UMP/CMP Kinase | ddCMP | - | 0.28 (relative to dCMP) | - | - | [4] |

| Nucleoside Diphosphate Kinase (NDPK) | ddCDP | High (mM range) | Low | 0.02 - 3.5 | Low | [5] |

Note: Comprehensive kinetic data for all steps with zalcitabine's metabolites is limited in the literature. The provided values are based on available studies and may vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the intracellular activation of zalcitabine.

Cellular Uptake of Radiolabeled Zalcitabine

This protocol describes a method to quantify the uptake of zalcitabine into cultured cells.[6]

Materials:

-

Cultured cells (e.g., CEM, MT-4)

-

24-well cell culture plates

-

Radiolabeled [3H]-Zalcitabine

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Stop buffer (e.g., ice-cold phosphate-buffered saline)

-

Lysis buffer (0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) transport buffer.

-

Add 0.5 mL of transport buffer containing a known concentration of [3H]-Zalcitabine (e.g., 1 µCi/mL) to each well.

-

Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

-

To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold stop buffer.

-

Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial, neutralize with an appropriate amount of HCl, and add 5 mL of scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

In parallel wells, determine the protein concentration using a standard protein assay to normalize the uptake data (e.g., cpm/µg protein).

In Vitro Deoxycytidine Kinase (dCK) Assay

This protocol outlines a method to measure the enzymatic activity of dCK in converting zalcitabine to ddCMP.[7]

Materials:

-

Cell lysate containing dCK or purified recombinant dCK

-

[3H]-Zalcitabine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

ATP solution

-

DEAE-cellulose discs or columns

-

Wash buffers (e.g., water, ethanol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, this may include: 25 µL of 2x reaction buffer, 5 µL of 10 mM ATP, 5 µL of [3H]-Zalcitabine (to a final concentration in the µM range), and water to 45 µL.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the enzyme preparation (cell lysate or purified dCK).

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by heating the tubes at 95°C for 2 minutes or by adding perchloric acid.

-

Spot an aliquot of the reaction mixture onto a DEAE-cellulose disc.

-

Wash the discs sequentially with water and then ethanol to remove unreacted [3H]-Zalcitabine. The phosphorylated [3H]-ddCMP will bind to the anion-exchange paper.

-

Dry the discs and place them in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity to determine the amount of ddCMP formed.

-

Calculate the specific activity of dCK (e.g., in pmol of ddCMP formed per minute per mg of protein).

HPLC Analysis of Zalcitabine and its Phosphorylated Metabolites

This protocol provides a general framework for the separation and quantification of zalcitabine, ddCMP, ddCDP, and ddCTP from cell extracts using high-performance liquid chromatography (HPLC).[1]

Materials:

-

Cell extracts containing zalcitabine and its metabolites

-

HPLC system with a UV or diode array detector

-

Anion-exchange or reverse-phase ion-pair HPLC column

-

Mobile phase A (e.g., 50 mM ammonium phosphate, pH 3.5)

-

Mobile phase B (e.g., 50 mM ammonium phosphate, 500 mM KCl, pH 3.5)

-

Standards for zalcitabine, ddCMP, ddCDP, and ddCTP

Procedure:

-

Sample Preparation:

-

Harvest cells and extract the intracellular nucleotides using a suitable method (e.g., perchloric acid extraction followed by neutralization with KOH).

-

Centrifuge to remove precipitated proteins and salts.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: A strong anion-exchange (SAX) column is typically used to separate the negatively charged phosphorylated metabolites.

-

Mobile Phase: A gradient elution is employed.

-

Start with 100% Mobile Phase A.

-

Apply a linear gradient to increase the concentration of Mobile Phase B to elute the more highly charged diphosphate and triphosphate species.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the column effluent at a wavelength of 272 nm.

-

-

Quantification:

-

Inject known concentrations of zalcitabine, ddCMP, ddCDP, and ddCTP standards to determine their retention times and generate standard curves.

-

Inject the prepared cell extracts and identify the peaks corresponding to each compound based on their retention times.

-

Quantify the amount of each metabolite in the sample by comparing the peak areas to the standard curves.

-

Conclusion

The bioactivation of zalcitabine is a complex, multi-step process in which the initial phosphorylation to ddCMP by deoxycytidine kinase serves as a pivotal and often rate-limiting step. The efficiency of this and subsequent phosphorylation events, governed by the kinetic properties of the involved cellular kinases, directly impacts the intracellular concentration of the active ddCTP and, consequently, the drug's antiviral efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of zalcitabine metabolism, aiding in the evaluation of drug efficacy, the study of resistance mechanisms, and the rational design of new nucleoside analog prodrugs with improved activation profiles. A thorough understanding of these fundamental processes is indispensable for advancing the field of antiretroviral drug development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

An In-depth Technical Guide to 2',3'-Dideoxycytidine-5'-Monophosphate (ddCMP): Structure, Synthesis, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-dideoxycytidine-5'-monophosphate (ddCMP), a pivotal molecule in antiviral drug development. This document details its chemical structure, synthesis methodologies, and its mechanism of action as a crucial intermediate in the metabolic pathway of the antiretroviral drug Zalcitabine (also known as 2',3'-dideoxycytidine, ddC).

Chemical Structure and Properties

This compound (ddCMP) is a synthetic nucleoside monophosphate analog. Its structure is characterized by a cytidine base linked to a dideoxyribose sugar, which is in turn phosphorylated at the 5' position. The defining feature of the dideoxyribose moiety is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring, a critical modification for its biological activity.

Below is a diagram illustrating the chemical structure of ddCMP.

Caption: Chemical Structure of this compound (ddCMP).

Quantitative Data:

| Property | Value |

| Molecular Formula | C₉H₁₄N₃O₆P |

| Molecular Weight | 291.2 g/mol [1] |

| CAS Number | 104086-76-2 |

Synthesis of this compound

The primary method for the synthesis of ddCMP is through the selective phosphorylation of its parent nucleoside, 2',3'-dideoxycytidine (ddC). A common and effective method involves the use of phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent, such as trimethyl phosphate. This approach allows for the preferential phosphorylation of the primary 5'-hydroxyl group of the unprotected nucleoside.

The general workflow for the synthesis of ddCMP is depicted below.

Caption: General workflow for the synthesis of ddCMP.

Experimental Protocol: A Representative Method

The following protocol is a general representation of the synthesis of ddCMP and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

2',3'-Dideoxycytidine (ddC)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Trimethyl phosphate, anhydrous

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Triethylammonium bicarbonate (TEAB) buffer (pH 7.5), gradient from 0.05 M to 0.5 M

-

Deionized water

Procedure:

-

Reaction Setup: A solution of 2',3'-dideoxycytidine (1 equivalent) in anhydrous trimethyl phosphate is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0°C in an ice bath.

-

Phosphorylation: Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere, maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is quenched by the slow addition of cold deionized water or a chilled buffer solution (e.g., triethylamine in water) while keeping the flask in the ice bath.

-

Work-up: The aqueous solution is washed several times with dichloromethane or diethyl ether to remove the trimethyl phosphate and any unreacted phosphorus oxychloride. The aqueous layer containing the product is collected.

-

Purification: The crude ddCMP is purified by anion-exchange chromatography using a DEAE-Sephadex A-25 column.

-

Column Equilibration: The column is equilibrated with a low concentration TEAB buffer (e.g., 0.05 M, pH 7.5).

-

Sample Loading: The aqueous solution of crude ddCMP is loaded onto the column.

-

Elution: The product is eluted using a linear gradient of TEAB buffer (from 0.05 M to 0.5 M). Fractions are collected and monitored by UV absorbance at 271 nm.

-

Desalting: Fractions containing the pure ddCMP are pooled, and the TEAB is removed by repeated co-evaporation with water under reduced pressure.

-

-

Characterization: The final product is typically obtained as a white solid (triethylammonium salt). The structure and purity of the synthesized ddCMP should be confirmed by analytical techniques such as:

-

¹H NMR

-

³¹P NMR

-

Mass Spectrometry (e.g., ESI-MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Mechanism of Action and Signaling Pathway

This compound itself is not the active antiviral agent. It is an essential intracellular intermediate in the metabolic activation of the prodrug 2',3'-dideoxycytidine (ddC). For ddC to exert its antiviral effect, it must be converted into its active triphosphate form, 2',3'-dideoxycytidine-5'-triphosphate (ddCTP). This conversion is a three-step phosphorylation process catalyzed by host cell kinases.

The metabolic activation pathway is as follows:

Caption: Metabolic activation of ddC and its mechanism of action.

The first and rate-limiting step in this pathway is the conversion of ddC to ddCMP, which is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). Subsequently, ddCMP is phosphorylated to 2',3'-dideoxycytidine-5'-diphosphate (ddCDP) by CMP/UMP kinase. Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active ddCTP.

Once formed, ddCTP acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase. Its structure, lacking the 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting the elongation of the viral DNA chain and inhibiting viral replication.

Conclusion

This compound is a key molecule in the field of antiviral therapy, serving as the initial and rate-limiting metabolite in the activation of the antiretroviral drug Zalcitabine. A thorough understanding of its structure, synthesis, and the biochemical pathways it participates in is crucial for the development of new and more effective nucleoside analog-based therapeutics. The methodologies and data presented in this guide are intended to support researchers and scientists in their efforts to advance the field of drug discovery and development.

References

An In-depth Technical Guide to the Intracellular Phosphorylation of 2',3'-Dideoxycytidine (ddC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intracellular phosphorylation of 2',3'-dideoxycytidine (ddC), a nucleoside analog reverse transcriptase inhibitor. The document details the metabolic activation pathway of ddC, the key enzymes involved, and the kinetics of these enzymatic reactions. Furthermore, it presents detailed experimental protocols for studying ddC phosphorylation in a laboratory setting, including cell culture, metabolite extraction, and analysis by high-performance liquid chromatography (HPLC). Quantitative data from various studies are summarized in tabular format for comparative analysis. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the processes involved. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of antiviral nucleoside analogs.

Introduction

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a synthetic nucleoside analog that exhibits potent activity against the human immunodeficiency virus (HIV). As a prodrug, ddC requires intracellular phosphorylation to its active triphosphate form, 2',3'-dideoxycytidine-5'-triphosphate (ddCTP), to exert its antiviral effect. This activation process is a critical determinant of the drug's efficacy and is mediated by a series of host cellular kinases. Understanding the intricacies of this phosphorylation cascade is paramount for optimizing the therapeutic use of ddC and for the design of new, more effective nucleoside analog drugs. This guide will delve into the core aspects of ddC's intracellular metabolism, providing both the theoretical background and the practical methodologies for its investigation.

The Intracellular Phosphorylation Pathway of ddC

The conversion of ddC to its active triphosphate metabolite, ddCTP, is a three-step enzymatic process that occurs within the cytoplasm of the host cell. The pathway is initiated by the phosphorylation of ddC to ddC-monophosphate (ddCMP), followed by two subsequent phosphorylation reactions to yield ddC-diphosphate (ddCDP) and finally ddCTP.

Key Enzymes in the Phosphorylation Cascade

-

Deoxycytidine Kinase (dCK): The initial and rate-limiting step in the activation of ddC is catalyzed by deoxycytidine kinase (EC 2.7.1.74). This enzyme phosphorylates ddC to ddCMP. The efficiency of this first phosphorylation is a major factor influencing the overall formation of the active ddCTP.

-

UMP-CMP Kinase (CMPK1): The second phosphorylation step, the conversion of ddCMP to ddCDP, is primarily mediated by UMP-CMP kinase (EC 2.7.4.14). This enzyme has a broad substrate specificity and can phosphorylate both uridine monophosphate (UMP) and cytidine monophosphate (CMP), as well as their deoxy- and analog forms.

-

Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation from ddCDP to the active ddCTP is catalyzed by nucleoside diphosphate kinases (EC 2.7.4.6). These enzymes exhibit broad specificity and are responsible for maintaining the intracellular pool of nucleoside triphosphates by transferring the gamma-phosphate from a donor (usually ATP) to a nucleoside diphosphate acceptor.

The sequential phosphorylation of ddC is a critical process for its antiviral activity. The active metabolite, ddCTP, acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase, thereby halting the replication of the viral genome.

Figure 1: Intracellular phosphorylation pathway of 2',3'-dideoxycytidine (ddC).

Quantitative Analysis of ddC Phosphorylation

The efficiency of ddC phosphorylation can be quantified by determining the kinetic parameters of the involved enzymes and by measuring the intracellular concentrations of ddC and its phosphorylated metabolites.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters that describe the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively. The catalytic efficiency is often expressed as the Vmax/Km ratio.

| Enzyme | Substrate | Cell Type/Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Deoxycytidine Kinase (dCK) | ddC | Human T-lymphoblasts | 0.94 | - | [1] |

| Deoxycytidine Kinase (dCK) | ddC | U937 cells | 80 ± 7 | 12 ± 1.1 | |

| Deoxycytidine Kinase (dCK) | ddC | U937-R (resistant) cells | 140 ± 9 | 7.8 ± 0.5 | |

| UMP-CMP Kinase (CMPK1) | ddCMP | Recombinant Human | - | - | [2] |

Note: Data for Vmax are often reported in different units and may not be directly comparable across studies. "-" indicates data not available in the cited sources.

Intracellular Metabolite Concentrations

The intracellular concentrations of ddC and its phosphorylated derivatives are crucial indicators of the drug's activation and potential efficacy. These concentrations can vary significantly depending on the cell type, the extracellular drug concentration, and the incubation time.

| Cell Line | Extracellular ddC (µM) | Intracellular ddCTP (pmol/10^6 cells) | Incubation Time (h) | Reference |

| Molt-4 | 1 | 1.2 | 4 | |

| Molt-4 | 10 | 12.5 | 4 | |

| CEM | 1 | 0.8 | 24 | |

| U937 | 0.1 | ~0.5 | 24 |

Note: The half-life of intracellular ddCTP has been reported to be in the range of 1.2 to 2.6 hours in various cell lines.

Inhibition of DNA Polymerases

The active metabolite, ddCTP, exerts its antiviral effect by inhibiting viral reverse transcriptase. However, it can also inhibit host cellular DNA polymerases, which can lead to cytotoxicity. The inhibition constant (Ki) is a measure of the inhibitor's potency.

| DNA Polymerase | Ki for ddCTP (µM) | Reference |

| DNA Polymerase α | - | [3] |

| DNA Polymerase β | 2.6 | |

| DNA Polymerase γ | 0.016 |

Note: Inhibition of DNA polymerase γ is a key factor in the mitochondrial toxicity associated with ddC.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the intracellular phosphorylation of ddC.

Cell Culture and Drug Treatment

-

Cell Culture: Culture the desired cell line (e.g., CEM, Molt-4, U937) in the appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in multi-well plates or culture flasks at a density that will allow for logarithmic growth during the experiment.

-

Drug Incubation: Prepare a stock solution of ddC in sterile water or DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the ddC-containing medium to the cells and incubate for the desired time points.

Extraction of Intracellular Metabolites

-

Cell Harvesting: After incubation, harvest the cells by centrifugation.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solution. A common method is to use 60% methanol or a solution of 0.5 M perchloric acid (PCA).

-

Neutralization (for PCA extraction): If using PCA, neutralize the extract by adding a solution of potassium hydroxide (KOH) or a mixture of tri-n-octylamine and Freon.

-

Centrifugation: Centrifuge the extract to pellet the precipitated proteins and cell debris.

-

Sample Preparation: Collect the supernatant containing the intracellular metabolites and store it at -80°C until HPLC analysis.

HPLC Analysis of ddC and its Metabolites

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Column: A reversed-phase C18 column is commonly used for the separation of nucleosides and nucleotides.

-

Mobile Phase: A typical mobile phase consists of a gradient of a low-concentration buffer (e.g., ammonium phosphate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). Ion-pairing reagents like tetrabutylammonium hydroxide can be added to improve the retention of the phosphorylated metabolites.

-

Detection: Monitor the elution of ddC and its phosphorylated metabolites by UV absorbance at a wavelength of approximately 270-280 nm. For higher sensitivity and specificity, use LC-MS with selected reaction monitoring (SRM).

-

Quantification: Prepare standard curves for ddC, ddCMP, ddCDP, and ddCTP of known concentrations. Quantify the intracellular concentrations of the metabolites in the cell extracts by comparing their peak areas or heights to the standard curves.

Figure 2: Experimental workflow for analyzing intracellular ddC phosphorylation.

Conclusion

The intracellular phosphorylation of 2',3'-dideoxycytidine is a complex yet crucial process that dictates its antiviral efficacy. This guide has provided a detailed overview of the metabolic pathway, the enzymes involved, and the quantitative aspects of this activation cascade. The experimental protocols outlined herein offer a practical framework for researchers to investigate ddC metabolism in their own laboratories. A thorough understanding of these principles and methods is essential for the continued development of nucleoside analog drugs with improved therapeutic profiles. By leveraging this knowledge, scientists can work towards designing novel compounds with enhanced activation kinetics and reduced cellular toxicity, ultimately leading to better treatment options for viral diseases.

References

- 1. Human deoxycytidine kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of ddCMP as a Chain Terminator Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 2',3'-dideoxycytidine monophosphate (ddCMP) and its critical role as a precursor to a potent chain terminator of viral DNA synthesis. The prodrug form, Zalcitabine (2',3'-dideoxycytidine, ddC), a synthetic nucleoside analog of deoxycytidine, requires intracellular metabolic activation to its triphosphate form, ddCTP, to exert its antiviral effects. This document details the mechanism of action, metabolic activation pathway, quantitative efficacy, and relevant experimental protocols for studying ddCMP and its derivatives. The primary focus is on its activity against the Human Immunodeficiency Virus (HIV).

Introduction: The Role of Chain Terminators in Antiviral Therapy

Nucleoside reverse transcriptase inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy. These agents function as chain terminators, effectively halting the elongation of the viral DNA chain during reverse transcription. A key structural feature of these molecules is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. This modification, once the NRTI is incorporated into the growing DNA strand by viral reverse transcriptase, prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate (dNTP), thereby terminating DNA synthesis.

Zalcitabine (ddC) is a pyrimidine analog that was one of the earliest NRTIs approved for the treatment of HIV infection.[1] While its use has been largely superseded by newer agents with more favorable toxicity profiles, the study of its active metabolite precursor, ddCMP, remains crucial for understanding the fundamental principles of chain termination and for the development of novel antiviral agents.

Mechanism of Action

The antiviral activity of Zalcitabine is not inherent to the drug itself but is dependent on its intracellular conversion to the active triphosphate metabolite, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP).[2] The mechanism of action can be summarized in two key steps:

-

Competitive Inhibition: ddCTP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for binding to the active site of HIV reverse transcriptase.[3]

-

Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the ddCTP molecule prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation.[1]

This premature termination of the viral DNA prevents the completion of the reverse transcription process, thereby inhibiting the replication of the virus.

Metabolic Activation of Zalcitabine to ddCTP

Zalcitabine enters target cells, such as T-lymphocytes and macrophages, through both carrier-mediated and non-carrier-mediated transport mechanisms.[4] Once inside the cell, it undergoes a three-step phosphorylation cascade to become the active ddCTP. This process is catalyzed by host cellular kinases:

-

ddC to ddCMP: The initial and rate-limiting step is the phosphorylation of Zalcitabine to ddCMP, which is primarily catalyzed by deoxycytidine kinase .[5]

-

ddCMP to ddCDP: ddCMP is then phosphorylated to its diphosphate form, 2',3'-dideoxycytidine 5'-diphosphate (ddCDP), by nucleoside monophosphate kinases .

-

ddCDP to ddCTP: Finally, ddCDP is converted to the active triphosphate form, ddCTP, by nucleoside diphosphate kinases .

Caption: Metabolic activation of Zalcitabine to ddCTP and its mechanism of action.

Quantitative Data

The following tables summarize the key quantitative parameters related to the pharmacokinetics of Zalcitabine and the in vitro efficacy of its active metabolite, ddCTP.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Oral Bioavailability | >80% | [1] |

| Time to Peak Plasma Concentration | ~1-2 hours | [3] |

| Elimination Half-life | ~2 hours | [1][6] |

| Volume of Distribution | 0.534 ± 0.127 L/kg | [3] |

| Protein Binding | <4% | [3] |

| Primary Route of Elimination | Renal (unchanged drug) | [1] |

| Cerebrospinal Fluid:Plasma Ratio | 9% to 37% | [1] |

Table 1: Pharmacokinetic Properties of Zalcitabine.

| In Vitro Efficacy Parameter | Value | Cell Line/Enzyme | Reference(s) |

| IC₅₀ of Zalcitabine | 0.002 µM | Monocyte/Macrophage Cell Lines | [5] |

| Kᵢ of ddCTP | 0.2–0.9 μM | HIV-1 Reverse Transcriptase | [4] |

Table 2: In Vitro Efficacy of Zalcitabine and ddCTP.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of ddCTP against HIV-1 RT.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zalcitabine (dideoxycytidine, ddC) [glowm.com]

- 4. Zalcitabine Population Pharmacokinetics: Application of Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zalcitabine | Oncohema Key [oncohemakey.com]

- 6. A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Genomics: A Technical Guide to the Discovery and History of Dideoxynucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of dideoxynucleotides (ddNTPs), molecules that have been fundamental to the advancement of molecular biology and medicine. From their pivotal role in the development of Sanger sequencing to their application as antiviral therapeutics, ddNTPs represent a landmark in scientific innovation.

The Genesis of Chain-Termination: The Discovery of Dideoxynucleotides

The story of dideoxynucleotides is intrinsically linked to the quest to decipher the sequence of DNA. In 1977, Frederick Sanger and his colleagues developed the "dideoxy" chain-termination method for DNA sequencing, a groundbreaking technique that revolutionized the field of genetics.[1][2][3][4][5][6] This method was a significant improvement over the then-existing techniques, such as the Maxam-Gilbert method, as it was more efficient and used less hazardous materials.[6][7] Sanger's work on this method earned him his second Nobel Prize in Chemistry in 1980.[1][3][8]

The core principle of the Sanger method lies in the unique chemical structure of dideoxynucleotides. Unlike their natural counterparts, deoxynucleotides (dNTPs), which possess a hydroxyl (-OH) group at the 3' position of the ribose sugar, ddNTPs lack this 3'-OH group.[1][3][4][6][9][7][10][11][12][13] This seemingly minor modification has a profound consequence: when a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating the chain elongation process.[1][3][4][6][9][7][10][11][12][13]

This property of chain termination is the linchpin of the Sanger sequencing method. By including a small amount of a specific ddNTP (ddATP, ddGTP, ddCTP, or ddTTP) in a DNA synthesis reaction, a nested set of DNA fragments is generated, each terminating at a position where that particular nucleotide occurs in the template sequence.[2][3][4][7][10]

The Sanger Sequencing Workflow: From Radiolabels to Fluorescence

The original Sanger sequencing protocol involved four separate enzymatic reactions, one for each of the four ddNTPs. Each reaction contained the single-stranded DNA template, a primer, DNA polymerase, and all four dNTPs, with one of the dNTPs being radioactively labeled. The resulting radioactively labeled DNA fragments were then separated by size using polyacrylamide gel electrophoresis, and the sequence was read by autoradiography.[2][14][7]

The workflow can be summarized as follows:

Figure 1: Original Sanger Sequencing Workflow.

A significant advancement in Sanger sequencing was the introduction of fluorescently labeled ddNTPs.[2][14][7][10] This innovation allowed for the four chain-termination reactions to be performed in a single tube, with each ddNTP carrying a different colored fluorescent dye. The resulting fragments could then be separated in a single lane of a gel or, more commonly, by capillary electrophoresis, and the sequence read by a laser detector.[2][14][10] This automated approach greatly increased the throughput and efficiency of DNA sequencing and was instrumental in the success of the Human Genome Project.[3][5]

Experimental Protocols

Classical Dideoxy Sequencing Reaction

The following is a generalized protocol for a single reaction in the classical Sanger sequencing method using a radiolabeled dNTP.

Materials:

-

Single-stranded DNA template

-

Sequencing primer

-

DNA polymerase (e.g., Klenow fragment)

-

Deoxynucleotide mix (dGTP, dCTP, dTTP)

-

Radiolabeled dATP (e.g., [α-³⁵S]dATP)

-

Dideoxynucleotide (ddATP, ddGTP, ddCTP, or ddTTP)

-

Reaction buffer

Procedure:

-

Annealing: Combine the DNA template and primer in the reaction buffer. Heat to 95°C for 5 minutes to denature the template, then cool slowly to the primer's annealing temperature to allow for hybridization.

-

Reaction Mix Preparation: For each of the four reactions (A, G, C, T), prepare a reaction mix containing the annealed template-primer, DNA polymerase, the deoxynucleotide mix, and the radiolabeled dATP.

-

Chain Termination: Add the specific ddNTP to its corresponding reaction tube (e.g., ddATP to the 'A' tube). The concentration of the ddNTP should be carefully optimized to achieve a good distribution of fragment lengths.

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment) for 15-30 minutes.

-

Termination: Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and a tracking dye.

-

Electrophoresis: Denature the samples by heating to 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

-

Autoradiography: After electrophoresis, expose the gel to X-ray film to visualize the radioactively labeled DNA fragments. The DNA sequence is read from the bottom of the gel upwards, across the four lanes.

Dye-Terminator Sequencing Reaction

This protocol outlines the single-tube reaction for automated sequencing using fluorescently labeled ddNTPs.

Materials:

-

DNA template (double-stranded or single-stranded)

-

Sequencing primer

-

DNA polymerase (thermostable, e.g., Taq polymerase)

-

Deoxynucleotides (dATP, dGTP, dCTP, dTTP)

-

Fluorescently labeled dideoxynucleotides (ddATP, ddGTP, ddCTP, ddTTP, each with a different dye)

-

Reaction buffer

Procedure:

-

Cycle Sequencing: Combine the DNA template, primer, DNA polymerase, dNTPs, and the mix of fluorescently labeled ddNTPs in a single reaction tube.

-

Perform thermal cycling (similar to PCR) for 25-35 cycles. Each cycle consists of:

-

Denaturation: 96°C for 10-30 seconds.

-

Annealing: 50-60°C for 5-15 seconds.

-

Extension: 60°C for 1-4 minutes.

-

-

Purification: After cycling, purify the reaction products to remove unincorporated dye-terminators and primers. This can be done using methods like ethanol precipitation or column purification.

-

Capillary Electrophoresis: Resuspend the purified products in a loading buffer and analyze them using an automated DNA sequencer with a capillary electrophoresis system. The fragments are separated by size, and the fluorescence of each fragment is detected as it passes a laser, revealing the terminal base.

Quantitative Data

The efficiency of Sanger sequencing has dramatically improved with technological advancements.

| Parameter | Early Sanger Sequencing (Radiolabeling) | Automated Sanger Sequencing (Dye-Terminator) |

| Read Length | 150-300 bases | 500-1000 bases[] |

| Accuracy | >99% | >99.99%[] |

| Throughput | Low (manual gel reading) | High (automated, up to 384 samples per run)[2] |

| Time per Run | Days | Hours |

Dideoxynucleotides in Drug Development: Antiviral Therapy

The chain-terminating principle of dideoxynucleotides has also been successfully applied in the development of antiviral drugs. Certain dideoxynucleoside analogues act as potent inhibitors of viral reverse transcriptases, enzymes that are crucial for the replication of retroviruses like the human immunodeficiency virus (HIV).

Once inside a host cell, these nucleoside analogues are phosphorylated to their active triphosphate form. The viral reverse transcriptase then mistakenly incorporates the dideoxynucleoside triphosphate into the growing viral DNA chain. As with DNA sequencing, the absence of the 3'-OH group leads to the termination of DNA synthesis, thus halting viral replication.[16]

Examples of dideoxynucleoside analogues used as antiviral drugs include:

-

Zidovudine (AZT): An analogue of thymidine.

-

Didanosine (ddI): An analogue of inosine.

-

Zalcitabine (ddC): An analogue of cytidine.

The mechanism of action for these antiviral drugs can be visualized as follows:

Figure 2: Mechanism of Dideoxynucleoside Antiviral Drugs.

Conclusion

The discovery of dideoxynucleotides and the subsequent development of the Sanger sequencing method represent a monumental achievement in the history of science. This technology has not only enabled the sequencing of countless genomes, including our own, but has also provided a powerful tool for basic research, diagnostics, and forensics. Furthermore, the fundamental principle of chain termination by dideoxynucleotides has been successfully translated into life-saving antiviral therapies. The legacy of dideoxynucleotides continues to be felt in laboratories and clinics worldwide, a testament to the enduring power of fundamental scientific discovery.

References

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Dideoxynucleotides (ddNTPs) | AAT Bioquest [aatbio.com]

- 5. genXone [genxone.eu]

- 6. The sequence of sequencers: The history of sequencing DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Frederick Sanger | Biography & Facts | Britannica [britannica.com]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. biostate.ai [biostate.ai]

- 12. ck12.org [ck12.org]

- 13. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Original Sequencing Methods [dnasequencing.yolasite.com]

- 16. Effects of 3'-deoxynucleoside 5'-triphosphate concentrations on chain termination by nucleoside analogs during human immunodeficiency virus type 1 reverse transcription of minus-strand strong-stop DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Analytical Profile of 2',3'-Dideoxycytidine-5'-monophosphate (ddCMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) is a pivotal intermediate in the intracellular metabolic activation of Zalcitabine (2',3'-dideoxycytidine, ddC), a nucleoside reverse transcriptase inhibitor (NRTI) historically used in the treatment of HIV/AIDS.[1] Understanding the chemical properties and analytical behavior of ddCMP is crucial for elucidating the pharmacology of Zalcitabine, developing novel NRTIs, and for various applications in biotechnology and genetic research. This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and metabolic significance of ddCMP.

Chemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes available predicted and known related data to provide a working profile for this molecule.